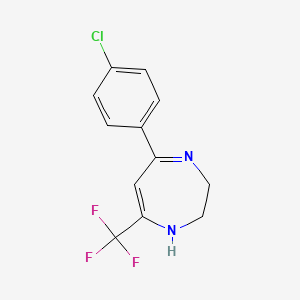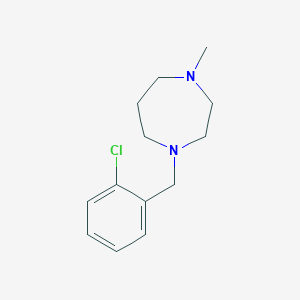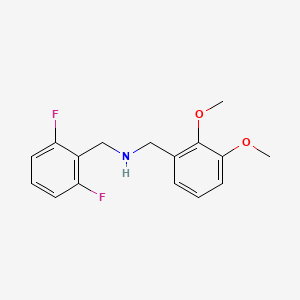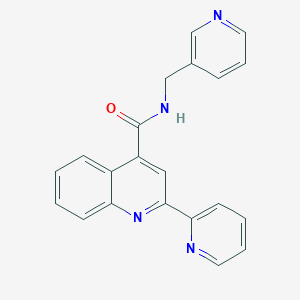
5-(4-chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazepine derivatives, such as 5-(4-Chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, involves acid-catalyzed reactions, showcasing the compound's foundational structure and highlighting its potential for further chemical modifications and applications in various fields. For instance, the acid-catalyzed reaction of specific precursors has been used to create a group of compounds with notable anticonvulsant activities, indicating the versatility and potential of diazepine derivatives in medicinal chemistry (Fiakpui et al., 1999).
Molecular Structure Analysis
The molecular structure of diazepine derivatives has been studied extensively, revealing intricate details about their crystalline arrangement and bonding patterns. For example, temperature-dependent studies of closely related compounds have shown how structural changes, such as the ordering of methyl groups, can significantly impact the overall molecular configuration (Dutkiewicz et al., 2012). This insight is crucial for understanding the compound's stability and reactivity.
Chemical Reactions and Properties
Diazepine derivatives participate in various chemical reactions that define their chemical properties and potential applications. Research into their synthesis and characterization has shown that these compounds can undergo reactions leading to the formation of new structures with unique properties, demonstrating the chemical versatility of the diazepine core (Ahumada et al., 2016).
Physical Properties Analysis
The physical properties of diazepine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Studies have provided detailed insights into these aspects, highlighting the importance of molecular configuration on the physical characteristics of these compounds. For instance, the analysis of their vibrational spectroscopic properties offers a deeper understanding of their stability and interactions with other molecules (Kuruvilla et al., 2018).
Chemical Properties Analysis
The chemical properties of 5-(4-Chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and its derivatives, such as reactivity, electrophilicity, and potential for forming hydrogen bonds, are crucial for their applications in various domains. For example, the examination of supramolecular hydrogen-bonded structures in related compounds underscores the potential for creating complex molecular assemblies, which could be pivotal in developing new materials and pharmaceuticals (Low et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2/c13-9-3-1-8(2-4-9)10-7-11(12(14,15)16)18-6-5-17-10/h1-4,7,18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXMAITUYBZRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5615879.png)

![3-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5615888.png)
![(3aR*,6aR*)-2-allyl-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5615908.png)
![N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5615915.png)
![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5615924.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5615930.png)

![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)
![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)


